molecular formula C16H24N2O B4920721 N-(1-methylpiperidin-4-yl)-4-propylbenzamide

N-(1-methylpiperidin-4-yl)-4-propylbenzamide

Cat. No.: B4920721
M. Wt: 260.37 g/mol
InChI Key: SAMYYKMORAPECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-4-propylbenzamide involves the reaction of 1-methylpiperidine with 4-propylbenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-4-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-4-propylbenzamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-4-propylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide: Similar in structure but contains a fluorobenzyl group.

    N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide: Similar but lacks the propyl group on the benzamide moiety.

Uniqueness

N-(1-methylpiperidin-4-yl)-4-propylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-4-13-5-7-14(8-6-13)16(19)17-15-9-11-18(2)12-10-15/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMYYKMORAPECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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